molecular formula C27H24ClFN4O3 B301802 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide

Cat. No. B301802
M. Wt: 507 g/mol
InChI Key: OQHDHOUJMLRRLQ-XAZZYMPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied extensively due to its unique properties and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound may also interact with specific cellular receptors or enzymes, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In animal models, this compound has been shown to reduce tumor growth and inflammation. However, the effects of this compound on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide in lab experiments include its unique properties and potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, this compound may be studied in combination with other drugs or therapies to improve its efficacy and reduce toxicity. Further studies may also explore the use of this compound in various disease models, such as cancer, inflammation, and infectious diseases. Overall, the study of this compound holds promise for the development of new therapies and treatments for various diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide involves several steps. The starting materials include 4-chlorophenol, 4-fluorobenzaldehyde, 2-methyl-1H-indole-3-carboxaldehyde, and N-(2-chloroacetyl)acetamide. These compounds are reacted in the presence of a base and a catalyst to yield the desired product. The synthesis method has been optimized to improve yield and purity of the compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent, due to its ability to inhibit the growth of bacteria and fungi in vitro.

properties

Molecular Formula

C27H24ClFN4O3

Molecular Weight

507 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H24ClFN4O3/c1-18-24(23-4-2-3-5-25(23)33(18)16-19-6-10-21(29)11-7-19)14-31-32-26(34)15-30-27(35)17-36-22-12-8-20(28)9-13-22/h2-14H,15-17H2,1H3,(H,30,35)(H,32,34)/b31-14+

InChI Key

OQHDHOUJMLRRLQ-XAZZYMPDSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=N/NC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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